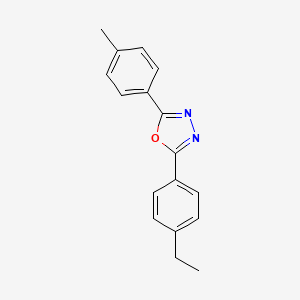![molecular formula C20H19N3O2 B5777067 N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5777067.png)
N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). mGluR7 is a G protein-coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating neurotransmitter release and synaptic plasticity. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide acts as a selective agonist for the mGluR7 receptor subtype. Activation of mGluR7 leads to the inhibition of presynaptic glutamate release, which can modulate synaptic transmission and plasticity. This mechanism of action is thought to underlie the potential therapeutic effects of N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can modulate glutamate release and synaptic transmission in the brain, leading to potential therapeutic effects in conditions such as anxiety, depression, schizophrenia, and drug addiction. N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for lab experiments, including its selectivity for the mGluR7 receptor subtype and its ability to modulate glutamate release and synaptic transmission. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration.
Direcciones Futuras
For research on N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide include further elucidation of its mechanism of action, identification of potential therapeutic targets and applications, and development of more selective and potent analogs. Additionally, studies are needed to evaluate the safety and efficacy of N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in preclinical and clinical models of neurological and psychiatric disorders.
Métodos De Síntesis
N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylbenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form 4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. This intermediate is then reacted with allyl bromide in the presence of a base to yield N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.
Aplicaciones Científicas De Investigación
N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can modulate glutamate release and synaptic transmission in the brain, leading to potential therapeutic effects in conditions such as anxiety, depression, schizophrenia, and drug addiction.
Propiedades
IUPAC Name |
4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-13-23(20(24)17-11-9-15(2)10-12-17)14-18-21-19(22-25-18)16-7-5-4-6-8-16/h3-12H,1,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZXYKQBLWYCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(prop-2-en-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

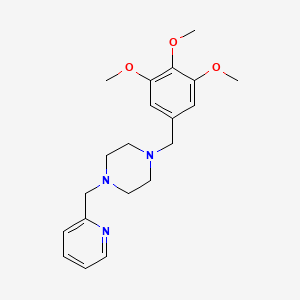
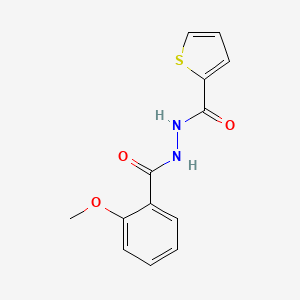
![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)
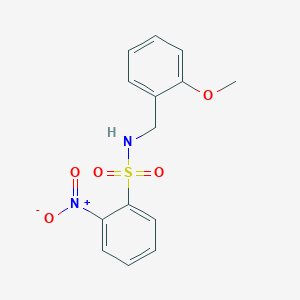
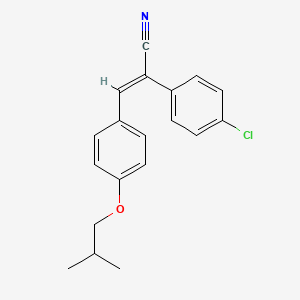
![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5777032.png)
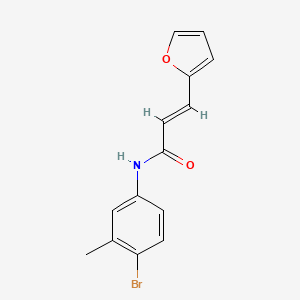
![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)
![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)


